N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide
Description
N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Properties
Molecular Formula |
C14H14N2O2S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-methyl-3-oxo-2-quinolin-8-ylsulfanylbutanamide |
InChI |
InChI=1S/C14H14N2O2S/c1-9(17)13(14(18)15-2)19-11-7-3-5-10-6-4-8-16-12(10)11/h3-8,13H,1-2H3,(H,15,18) |
InChI Key |
MTHLJFDAUNLBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC)SC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 8-quinolinethiol with N-methyl-3-oxobutanamide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various quinoline derivatives
Scientific Research Applications
N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-N-(8-quinolinyl)butanamide
- 4-hydroxy-2-quinolones
- Indole derivatives
Uniqueness
N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced activity or selectivity towards certain biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
